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Compound of Interest

3-Chloro-6-
Compound Name: S
(methylsulfonyl)pyridazine

cat. No.: B1581773

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a
cornerstone in medicinal chemistry. When coupled with a sulfonyl group, the resulting
pyridazinesulfonyl derivatives exhibit a remarkable breadth of biological activities. This guide
provides an in-depth comparison of the structure-activity relationships (SAR) of these
derivatives across key therapeutic areas, supported by experimental data and detailed
protocols to empower your research and development endeavors.

Anticancer Activity: Targeting Cellular Proliferation

Pyridazinesulfonyl derivatives have emerged as a promising class of anticancer agents,
primarily through the inhibition of kinases and other enzymes crucial for cancer cell survival.

Comparative Analysis of Anticancer Potency

The substitution pattern on both the pyridazine and the phenylsulfonyl moieties dramatically
influences the cytotoxic activity of these compounds. The following table summarizes the in
vitro anticancer activity of a series of pyridazinone-based diarylurea derivatives, which
incorporate the pyridazinesulfonyl scaffold, against various human cancer cell lines.
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Compound ID Cancer Cell Line IC50 (pM) Reference
8f Melanoma (UACC-62) 2.5 [1]
10l NSCLC (A549/ATCC) 1.66 [1]
17a Prostate (PC-3) 3.2 [1]
2d Breast (MCF-7) 61.3 [2]
2e Breast (MCF-7) 78.9 2]

Key SAR Insights:

¢ Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chlorine and nitro
groups, on the phenyl ring attached to the pyridazinone core have been shown to enhance
anticancer activity.

 Linker Modification: The nature of the linker between the pyridazinone core and the sulfonyl-
bearing phenyl ring is critical. Urea and thiourea linkers have been extensively explored, with
their substitution patterns significantly impacting potency and selectivity.

Mechanism of Action: Kinase Inhibition and Apoptosis
Induction

Many pyridazinesulfonyl derivatives exert their anticancer effects by inhibiting key kinases
involved in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2) and Cyclin-Dependent Kinases (CDKSs). Inhibition of these kinases disrupts
downstream signaling, leading to cell cycle arrest and apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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